An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a synthetic unsaturated amino acid derivative. Its structure, featuring a vinyl group, a carboxylic acid, and an acetamido group, makes it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-acetamidoacrylic acid, tailored for professionals in research and drug development.
Chemical Structure
The chemical structure of 2-acetamidoacrylic acid is characterized by a prop-2-enoic acid backbone with an acetamido substituent at the C2 position. The presence of both a hydrogen bond donor (the N-H of the amide and O-H of the carboxylic acid) and acceptor groups (the carbonyl oxygens of the amide and carboxylic acid) influences its intermolecular interactions and physical properties. The double bond introduces reactivity, making it a key substrate for various addition reactions.
IUPAC Name: 2-acetamidoprop-2-enoic acid[1]
Molecular Formula: C₅H₇NO₃[1]
Canonical SMILES: CC(=O)NC(=C)C(=O)O[1]
InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-acetamidoacrylic acid is presented in the table below, providing a quick reference for experimental design and evaluation.
| Property | Value | Source |
| Molecular Weight | 129.11 g/mol | [1] |
| Melting Point | 185-186 °C (decomposes) | |
| Boiling Point | 418.5 ± 37.0 °C at 760 mmHg (estimated) | |
| Solubility | Water: Hardly soluble[2]DMSO: Sparingly soluble[3]Methanol: Sparingly soluble[3] | |
| pKa (predicted) | 3.53 ± 0.11 | [2] |
| Appearance | White to off-white powder | [3] |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of 2-acetamidoacrylic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-acetamidoacrylic acid in DMSO-d₆ exhibits distinct signals corresponding to the different protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.1 | s | N-H (amide) |
| ~6.2 | s | =CH₂ (vinyl) |
| ~5.8 | s | =CH₂ (vinyl) |
| ~2.0 | s | -CH₃ (acetyl) |
Note: The chemical shift of the carboxylic acid proton can be broad and variable, and is often not observed.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (carboxylic acid) |
| ~167 | C=O (amide) |
| ~133 | C= (vinyl) |
| ~107 | =CH₂ (vinyl) |
| ~23 | -CH₃ (acetyl) |
Infrared (IR) Spectroscopy
The IR spectrum of 2-acetamidoacrylic acid shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching |
| 3300-2500 | O-H | Stretching (broad, carboxylic acid) |
| ~1700 | C=O | Stretching (carboxylic acid) |
| ~1660 | C=O | Stretching (amide I) |
| ~1630 | C=C | Stretching |
| ~1540 | N-H | Bending (amide II) |
Experimental Protocols
Synthesis of 2-Acetamidoacrylic Acid
A common and effective method for the laboratory-scale synthesis of 2-acetamidoacrylic acid involves the condensation of pyruvic acid with acetamide (B32628).
Materials:
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Pyruvic acid
-
Acetamide
-
Acetic anhydride
-
Hydrochloric acid (HCl)
-
Ice
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
A mixture of pyruvic acid (1 mole) and acetamide (1 mole) in toluene is heated under reflux with a water separator until no more water is evolved.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with a mixture of pyridine and acetic anhydride.
-
The mixture is stirred at room temperature for a specified period.
-
The reaction is quenched by pouring it into ice-cold dilute hydrochloric acid.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure 2-acetamidoacrylic acid.
Asymmetric Hydrogenation of 2-Acetamidoacrylic Acid
2-Acetamidoacrylic acid is a key substrate for the asymmetric synthesis of N-acetylalanine. This reaction is typically carried out using a chiral rhodium or ruthenium catalyst.
Materials:
-
2-Acetamidoacrylic acid
-
Methanol (degassed)
-
Chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a pressure vessel is charged with 2-acetamidoacrylic acid and the chiral rhodium catalyst in degassed methanol.
-
The vessel is sealed and removed from the glovebox.
-
The vessel is connected to a hydrogen line, purged several times with hydrogen gas, and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a constant temperature for the specified reaction time.
-
After the reaction is complete, the vessel is depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting N-acetylalanine is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and a key reaction of 2-acetamidoacrylic acid.
